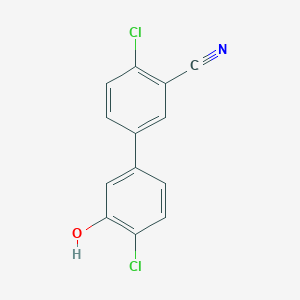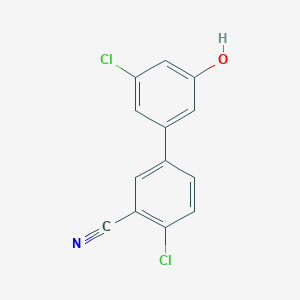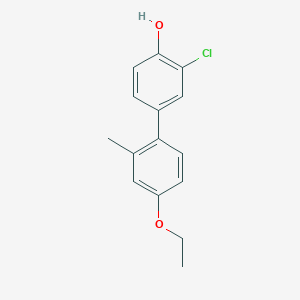
2-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% (also known as 2-chloro-5-DMPP or 2-Chloro-5-dimethoxyphenylphenol) is a phenolic compound that has been widely studied for its wide range of applications in the scientific community. It is a white, crystalline solid with a melting point of 111-113°C and a molecular weight of 250.76 g/mol. 2-Chloro-5-DMPP has been used in a variety of scientific research applications, including in organic chemistry, biochemistry, and pharmaceuticals.
科学的研究の応用
2-Chloro-5-DMPP has been used in a variety of scientific research applications, including in organic chemistry, biochemistry, and pharmaceuticals. In organic chemistry, it has been used as a reagent for the synthesis of a variety of compounds, including aryl ethers, aryl amines, and aryl sulfonamides. In biochemistry, it has been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors, as well as in the synthesis of peptides and proteins. In pharmaceuticals, it has been used as an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs and antifungal agents.
作用機序
2-Chloro-5-DMPP has been shown to interact with a variety of biological targets, including enzymes and receptors. Its mechanism of action is believed to involve the formation of a covalent bond between the phenolic hydroxyl group of the compound and a nucleophilic group on the target molecule. This covalent bond is believed to lead to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects
2-Chloro-5-DMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
2-Chloro-5-DMPP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and soluble in a variety of solvents, making it easy to use in a variety of experiments. One limitation is that it is toxic and should be handled with care. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential future directions for the use of 2-Chloro-5-DMPP include its use in the development of new drugs, such as inhibitors of enzymes and receptors involved in the regulation of mood and behavior; its use in the development of new peptides and proteins; its use as a reagent in the synthesis of a variety of compounds; and its use in the development of new antioxidants and anti-inflammatory agents. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential adverse effects.
合成法
2-Chloro-5-DMPP can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde and chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chloro-5-dimethoxybenzaldehyde. The second step involves the reaction of the intermediate with phenol in the presence of an acid catalyst, such as sulfuric acid, to produce 2-chloro-5-DMPP.
特性
IUPAC Name |
2-chloro-5-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-11(15)12(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSIRLHBYHISSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686054 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1261972-10-4 |
Source


|
| Record name | 4-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














